1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-4-(4-chloroanilino)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-16-6-8-17(9-7-16)22-19(18(21)24)10-12-23(13-11-19)14-15-4-2-1-3-5-15/h1-9,22H,10-14H2,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOWUCMHAZKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)N)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146510 | |
| Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045-51-8 | |
| Record name | 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1045-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(4-chloroanilino)piperidine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001045518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC81277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BENZYL-4-(4-CHLOROANILINO)PIPERIDINE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GL8XM96T9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Advantages and Limitations
-
Advantages : Minimal dichloromethane/isopropanol usage, high crystallinity for easy purification.
-
Limitations : Extended hydrolysis times (50–90 h), HCN handling risks.
Method 2: Curtius Rearrangement and SNAr Reaction
Scaffold Assembly and Functionalization
This route, detailed in ACS publications, prioritizes regioselective coupling:
Step 1: Piperidine Core Synthesis
4-Benzyl-4-aminopiperidine is prepared via tert-butyl sulfinimine intermediacy. Reaction of N-Boc-piperidin-4-one with tert-butylsulfonamide forms a sulfinimine, which undergoes Grignard addition (benzyl magnesium bromide) to install the 4-benzyl group.
Comparative Analysis with Method 1
| Metric | Method 1 | Method 2 |
|---|---|---|
| Reaction Steps | 3 | 3 |
| Hazardous Reagents | HCN | Grignard reagents |
| Total Yield | 70–75% | 65–70% |
| Scalability | Industrial (patent focus) | Lab-scale (research focus) |
Optimization and Scale-up Considerations
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The synthesis of 1-benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide involves multi-step organic transformations, often starting with 1-benzyl-4-piperidone or related intermediates. Key steps include:
The carboxamide group is introduced via hydrolysis of a nitrile intermediate under strongly acidic conditions, while the 4-chloroaniline moiety is incorporated through nucleophilic substitution or condensation reactions .
Hydrolysis and Stability Under Acidic/Basic Conditions
The carboxamide group undergoes hydrolysis under extreme conditions:
The compound remains stable under mild aqueous conditions (pH 4–9) but degrades in prolonged exposure to strong acids or bases .
Substitution Reactions
The chlorophenyl and benzyl groups participate in selective substitutions:
Nucleophilic Aromatic Substitution (NAS)
| Reactant | Reagent | Product | Notes |
|---|---|---|---|
| 4-Chloroaniline moiety | NH₃ (ammonolysis) | 4-Aminophenyl derivative | Requires Cu catalyst, 120°C |
Benzyl Group Modifications
Cyclization and Spirocompound Formation
Under acidic or thermal conditions, the compound undergoes cyclization to form spirocyclic structures:
Biological Interaction-Driven Reactions
In pharmacological studies, the compound interacts with neurotransmitter receptors, undergoing metabolic transformations:
| Metabolic Pathway | Enzyme System | Metabolite |
|---|---|---|
| N-Dealkylation | Cytochrome P450 | 4-[(4-Chlorophenyl)amino]piperidine-4-carboxamide |
| Hydroxylation | CYP3A4 | 3-Hydroxybenzyl derivative |
These reactions are critical for its pharmacokinetic profile and CNS activity .
Thermal Degradation and Stability
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, with primary degradation products including:
-
4-Chloroaniline
-
Benzyl chloride
-
Piperidine fragments
Key Findings from Research
-
The carboxamide group is resistant to mild hydrolytic conditions but susceptible to enzymatic cleavage in vivo .
-
The benzyl group enhances lipophilicity but can be selectively removed for prodrug design .
-
Spirocyclic derivatives exhibit improved selectivity for kinase targets compared to the parent compound .
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid, although for mass spectrometry applications, formic acid is recommended instead. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .
| HPLC Method | Mobile Phase Components | Notes |
|---|---|---|
| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Use formic acid for MS compatibility |
| UPLC Applications | Smaller 3 µm particle columns | Faster analysis and separation |
Case Studies
3. Toxicological Assessments
The compound has been evaluated for its environmental impact and toxicity profiles. It appears on several hazard lists, indicating the need for careful handling in laboratory settings. The GreenScreen® assessment categorizes it based on its potential hazards to human health and the environment .
| Assessment Type | Findings |
|---|---|
| Human Health Hazards | Listed in multiple hazard categories |
| Ecotoxicity | Requires further investigation for environmental impact |
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- 1-Benzyl-4-[(2-chlorophenyl)amino]piperidine-4-carboxamide
- 1-Benzyl-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide
- 1-Benzyl-4-[(4-bromophenyl)amino]piperidine-4-carboxamide
Comparison: Compared to its analogs, 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide may exhibit unique properties due to the presence of the 4-chlorophenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. For instance, the chlorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide, a synthetic organic compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a benzyl group and a 4-chlorophenylamino group, which are critical for its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves binding to these molecular targets, potentially altering their activity and leading to various biological responses. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor functions as an agonist or antagonist .
Biological Activities
- Pharmacological Properties : The compound has been investigated for its analgesic and anti-inflammatory properties. Preliminary studies suggest that it may exert significant effects on pain pathways and inflammatory responses .
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of kinases, which are crucial in various signaling pathways related to cancer and other diseases .
- Anticancer Activity : Some studies have explored the compound's efficacy in inhibiting tumor growth in preclinical models. It has been noted for its ability to induce apoptosis in cancer cells, suggesting a role as a potential anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidin-4-amine | Lacks chlorophenyl and carboxamide groups | Moderate analgesic properties |
| 4-Amino-1-benzylpiperidine | Similar structure but fewer substituents | Reduced potency in enzyme inhibition |
| AZD5363 | Contains pyrrolopyrimidine moiety | Potent inhibitor of Akt kinases |
This table highlights how the presence of both the chlorophenylamino and carboxamide groups in this compound contributes to its distinct biological activities compared to other related compounds.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vitro Studies : A study demonstrated that this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer therapeutic .
- Animal Models : In vivo experiments showed that administration of the compound led to reduced tumor growth in mouse xenograft models, supporting its role as an effective anticancer agent. The study noted a reduction in key biomarkers associated with tumor progression .
- Toxicity Assessments : Toxicity evaluations revealed that the compound exhibited low cytotoxicity at therapeutic doses, making it a promising candidate for further development in clinical settings .
Q & A
Q. What are the standard synthetic pathways for 1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide, and how can intermediates be optimized for yield?
The synthesis typically involves a multi-step process starting with piperidine derivatives. For example, 1-Benzyl-4-phenylamino-4-piperidinecarboxamide (a closely related compound) is synthesized via nucleophilic substitution or coupling reactions using reagents like benzyl halides and 4-chloroaniline. Key intermediates such as methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate are often isolated and characterized via NMR and LC-MS to confirm structural integrity . Yield optimization can be achieved by adjusting reaction conditions (e.g., solvent polarity, temperature) and using catalysts like palladium for coupling steps .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography confirms the 3D arrangement of the piperidine ring and substituents, as demonstrated in related compounds like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and hydrogen bonding patterns, particularly for the benzyl and chlorophenyl groups .
- Mass spectrometry (HRMS or LC-MS) verifies molecular weight and purity (>95% by HPLC) .
Q. What are the recommended handling and storage protocols for this compound?
As a hydrochloride salt, the compound should be stored in airtight containers under inert gas (e.g., nitrogen) at −20°C to prevent hydrolysis. Handling requires PPE (gloves, goggles) due to potential irritancy, as noted in safety data sheets for structurally similar piperidine derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. For instance, modifying the 4-chlorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) could enhance binding to biological targets like enzymes or receptors . Molecular docking studies against target proteins (e.g., kinases) further prioritize derivatives for synthesis .
Q. How should researchers resolve contradictions in solubility and stability data across studies?
Discrepancies in solubility (e.g., aqueous vs. DMSO) may arise from polymorphic forms or salt variations (e.g., hydrochloride vs. freebase). Systematic characterization using:
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Byproducts like N-benzyl dealkylated analogs can be minimized via:
- Reaction monitoring : Real-time HPLC tracking to adjust stoichiometry of benzyl halides and amines .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in coupling steps .
- Purification techniques : Flash chromatography or recrystallization in ethanol/water mixtures enhances purity (>98%) .
Q. How does the compound’s stereochemistry influence its pharmacological activity?
The equatorial conformation of the piperidine ring (evidenced by X-ray data ) enhances binding to chiral biological targets. Enantiomeric separation via chiral HPLC (e.g., using amylose-based columns) and subsequent in vitro assays (e.g., IC₅₀ determination) can correlate stereochemistry with activity .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
